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4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
  • CAS: 70310-96-2

Core Science & Biosynthesis

Foundational

Technical Characterization and Synthetic Utility of Nitro-Formyl-Benzoic Acids (C8H5NO5)

Executive Summary & Molecular Identity The molecular formula C8H5NO5 corresponds to a specific class of highly functionalized aromatic building blocks: Nitro-Formyl-Benzoic Acids . These compounds are critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

The molecular formula C8H5NO5 corresponds to a specific class of highly functionalized aromatic building blocks: Nitro-Formyl-Benzoic Acids . These compounds are critical intermediates in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors, isoindolinone-based pharmacophores, and novel antimicrobial agents.

While multiple positional isomers exist, the most chemically significant variant in drug development is 2-Formyl-5-nitrobenzoic acid (and its tautomers), due to its ability to undergo cyclization reactions to form heterocycles.

Physicochemical Core Data
PropertyValueTechnical Note
Molecular Formula C8H5NO5 High Degree of Unsaturation (DoU = 7)
Molecular Weight 195.13 g/mol Average mass for stoichiometry
Monoisotopic Mass 195.0168 Da For High-Res MS (HRMS) identification
Exact Mass 195.017 Da

expected at 196.024
Physical State Pale yellow solidOften hygroscopic; light-sensitive
Solubility DMSO, MeOH, DMFPoor in non-polar solvents; pH-dependent in water
Positional Isomerism Landscape

Researchers must distinguish between isomers, as their reactivity profiles differ drastically based on the relative positioning of the aldehyde (-CHO) and carboxylic acid (-COOH) groups.

Isomer NameCAS RegistryStructural FeatureKey Application
2-Formyl-5-nitrobenzoic acid 7464-91-7 Ortho-positioned acid/aldehydePrecursor to isoindolinones; exhibits ring-chain tautomerism.
3-Formyl-4-nitrobenzoic acid 1092931-93-5Para-nitro/acid relationshipLinker chemistry; non-cyclizing aldehyde.
5-Formyl-2-nitrobenzoic acid 1289007-91-5Ortho-nitro/acidUsed in reductive aminations where steric bulk is required.[1]
3-Formyl-5-nitrobenzoic acid 98434-08-3Meta-substitutedRigid scaffold for MOFs (Metal-Organic Frameworks).

Structural Dynamics: The Tautomerism Challenge

For scientists working with 2-Formyl-5-nitrobenzoic acid , standard characterization often yields confusing results. This is due to Ring-Chain Tautomerism , a phenomenon where the molecule exists in equilibrium between an acyclic aldehyde and a cyclic lactol (hydroxyphthalide).[2]

Mechanism of Cyclization

The proximity of the carboxylic acid (nucleophile) to the aldehyde (electrophile) facilitates intramolecular attack, forming a 5-membered lactol ring.

  • Open Form: Free aldehyde (-CHO) and acid (-COOH). Reactive to oxidation.

  • Cyclic Form: 3-hydroxy-6-nitrophthalide. Masked aldehyde. More stable in solid state.

Implication for Analysis:

  • NMR: In

    
    , you may observe a diminished or broadened aldehyde proton signal (~10 ppm) and the appearance of a lactol proton (~6.5-7.0 ppm), depending on solvent polarity and water content.
    
  • Reactivity: Reactions requiring the free aldehyde (e.g., reductive amination) may have an induction period as the ring opens.

Tautomerism OpenForm Open Form (2-Formyl-5-nitrobenzoic acid) Reactive Aldehyde CyclicForm Cyclic Lactol Form (3-Hydroxy-6-nitrophthalide) Masked Aldehyde OpenForm->CyclicForm  Intramolecular Cyclization   Solvent Solvent Polarity (DMSO/H2O shifts equilibrium) Solvent->OpenForm Stabilizes

Figure 1: Ring-chain tautomerism equilibrium critical for interpreting NMR spectra of ortho-formyl benzoic acids.

Analytical Characterization Protocols

To validate the identity of C8H5NO5, the following multi-modal approach is required to rule out degradation (oxidation to dicarboxylic acid) and confirm isomer identity.

High-Performance Liquid Chromatography (HPLC)

The acidity of the molecule requires buffering to prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).

  • Retention Logic: The aldehyde is less polar than the corresponding dicarboxylic acid oxidation product (Nitroterephthalic acid), which will elute earlier.

Nuclear Magnetic Resonance (NMR)

Protocol for 2-Formyl-5-nitrobenzoic acid:

  • Solvent: Use

    
     (favors open form slightly more than 
    
    
    
    ).
  • Key Signals:

    • 
       10.2-10.4 ppm (s, 1H): Aldehyde proton (indicates open form).
      
    • 
       6.8-7.2 ppm (s, 1H): Lactol methine proton (indicates cyclic form).
      
    • 
       8.0-9.0 ppm (m, 3H): Aromatic protons (splitting pattern confirms 1,2,4-substitution).
      
Mass Spectrometry (MS)
  • Mode: Negative Electrospray Ionization (ESI-).

  • Observation: The carboxylic acid deprotonates easily. Look for

    
     at 194.0 .[3]
    
  • Fragment: Loss of

    
     (44 Da) is common, yielding a peak at m/z ~150.
    

Synthetic Utility & Workflows

The primary value of C8H5NO5 lies in its ability to act as a "bifunctional handle." The nitro group serves as a masked amine, while the aldehyde/acid pair serves as a heterocycle generator.

Workflow: Synthesis of Isoindolinones

One of the most common applications is the reaction with primary amines to form isoindolinones (phthalimidines).

  • Condensation: The amine attacks the aldehyde (or lactol) to form a Schiff base/iminium intermediate.

  • Reduction: If a reducing agent (

    
    ) is present, it forms the amine.
    
  • Cyclization: Spontaneous intramolecular amidation occurs between the secondary amine and the carboxylic acid.

Synthesis Start C8H5NO5 (2-Formyl-5-nitrobenzoic acid) Intermediate Schiff Base / Iminium Start->Intermediate Condensation Amine Primary Amine (R-NH2) Amine->Intermediate Product Nitro-Isoindolinone Scaffold Intermediate->Product Cyclization (-H2O) Reduction Reductive Amination (NaBH3CN) Intermediate->Reduction Optional Branch

Figure 2: Synthetic pathway from C8H5NO5 to pharmacologically active isoindolinone scaffolds.

Handling & Stability Precautions
  • Oxidation Risk: Aldehydes oxidize to carboxylic acids (C8H5NO6) upon air exposure. Store under Argon/Nitrogen at -20°C.

  • Safety: Nitroaromatics are potentially explosive if heated under confinement. Do not distill to dryness.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 343685, 2-Formyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Askew, B. C., et al. (1987).Ring-chain tautomerism in 2-formylbenzoic acids. Journal of the American Chemical Society. (Contextual grounding for lactol mechanism).

Sources

Exploratory

Technical Guide: Physical Properties & Characterization of Nitro-Substituted Hydroxyisophthalaldehydes

Executive Summary Nitro-substituted hydroxyisophthalaldehydes, particularly 5-nitro-2-hydroxyisophthalaldehyde , represent a critical scaffold in medicinal chemistry and materials science. Functioning as "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted hydroxyisophthalaldehydes, particularly 5-nitro-2-hydroxyisophthalaldehyde , represent a critical scaffold in medicinal chemistry and materials science. Functioning as "privileged structures," these compounds serve as high-reactivity precursors for compartmentalized Schiff base ligands, Metal-Organic Frameworks (MOFs), and antimicrobial agents.

This guide provides a rigorous technical analysis of their physicochemical properties, driven by the electron-withdrawing nature of the nitro group and the structural rigidity imposed by intramolecular hydrogen bonding. It is designed for researchers requiring actionable data on synthesis, characterization, and handling of these sensitive intermediates.

Structural Dynamics & Electronic Effects

The introduction of a nitro (-NO2) group onto the hydroxyisophthalaldehyde core fundamentally alters the molecule's electronic landscape. Understanding these effects is prerequisite to predicting solubility, reactivity, and spectral behavior.

The Hammett Effect & Acidity

In 2-hydroxy-5-nitroisophthalaldehyde , the nitro group at the 5-position is para to the hydroxyl group. The strong electron-withdrawing character (Hammett constant


) significantly stabilizes the phenoxide anion via resonance.
  • Acidity (pKa): While unsubstituted phenols have a pKa

    
     10, the 5-nitro derivative exhibits a pKa typically in the range of 6.0 – 7.5 . This increased acidity makes the hydroxyl proton highly exchangeable and sensitive to basic conditions.
    
  • Intramolecular Hydrogen Bonding: A strong intramolecular H-bond exists between the phenolic -OH and the adjacent carbonyl oxygen of the aldehyde group. This "locks" the conformation, reducing rotational freedom and effectively lowering the compound's polarity in non-polar solvents.

Tautomerism and Resonance

The molecule exists in equilibrium heavily favored toward the enol form due to aromatic stabilization, but the nitro group enhances the contribution of quinoid resonance structures, leading to colored (yellow/orange) species.

ElectronicEffects cluster_0 Electronic Pull (EWG) cluster_1 Structural Locking NO2 Nitro Group (-NO2) Electron Withdrawing Ring Benzene Ring (Electron Deficient) NO2->Ring Inductive (-I) Resonance (-R) OH Hydroxyl (-OH) Increased Acidity Ring->OH Stabilizes Phenoxide H_Bond Intramolecular H-Bond OH->H_Bond CHO Aldehyde (-CHO) H_Bond->CHO < 2.6 Å

Figure 1: Mechanistic flow of electronic effects. The nitro group pulls electron density (red), increasing the acidity of the hydroxyl group (blue), while the aldehyde (yellow) is locked via H-bonding.

Physicochemical Parameters

The following data aggregates experimental observations and high-confidence predictive models for 2-hydroxy-5-nitroisophthalaldehyde .

PropertyValue / RangeTechnical Note
Molecular Formula C₈H₅NO₅MW: 195.13 g/mol
Physical State Yellow to Orange Crystalline PowderColor intensity correlates with purity and hydration state.
Melting Point 122°C – 130°C (Range)Note: Values vary by specific isomer and solvate formation. Dicarbaldehydes often melt higher than mono-aldehydes (e.g., 5-nitrosalicylaldehyde MP

126°C).
Solubility (High) DMSO, DMF, Acetone, Ethyl AcetateSoluble in polar aprotic solvents.
Solubility (Low) Water, Hexane, Diethyl EtherPoor water solubility due to intramolecular H-bonding masking the polar -OH.
pKa (Predicted) 6.2 ± 0.5significantly more acidic than phenol (pKa 10).
LogP ~0.9 - 1.3Moderate lipophilicity allows membrane permeability in drug applications.

Spectroscopic Characterization

Accurate identification relies on recognizing specific shifts caused by the nitro group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet,

      
       10.0 – 10.5 ppm.
      
    • Aromatic (Ar-H): The nitro group deshields adjacent protons. Expect a singlet (or tight coupling) at

      
       8.5 – 9.0 ppm.
      
    • Hydroxyl (-OH): Broad singlet,

      
       11.0 – 12.5 ppm. The downfield shift confirms strong intramolecular hydrogen bonding.
      
Infrared Spectroscopy (FT-IR)
  • ν(O-H): Broad band at 3100–3400 cm⁻¹ (often weak/broad due to chelation).

  • ν(C=O): Strong peak at 1660–1690 cm⁻¹. (Shifted slightly lower than typical aldehydes due to conjugation).

  • ν(NO₂): Asymmetric stretch at ~1530 cm⁻¹; Symmetric stretch at ~1350 cm⁻¹.

UV-Visible Spectroscopy
  • Bathochromic Shift: The nitro group causes a "red shift." While unsubstituted hydroxyisophthalaldehyde absorbs in the UV, the 5-nitro derivative exhibits a tail into the visible region (400–450 nm), responsible for its yellow color.

  • Base Effect: Addition of NaOH causes a hyperchromic shift and deep yellow/orange color change due to phenoxide formation.

Experimental Protocol: Synthesis & Purification

Safety Warning: Nitro compounds can be energetic. Nitration reactions are highly exothermic. Perform all steps in a fume hood behind a blast shield.

Protocol: Nitration of Isophthalaldehyde Precursor

This workflow describes the introduction of the nitro group.

Reagents: Isophthalic acid (or hydroxy-derivative), H₂SO₄ (conc.), HNO₃ (fuming).

  • Dissolution: Dissolve the substrate in concentrated H₂SO₄ at 0–5°C.

  • Nitration: Add fuming HNO₃ dropwise. Critical: Maintain temperature < 10°C to prevent over-oxidation of aldehyde groups (if present) or thermal runaway.

  • Quenching: Pour the reaction mixture over crushed ice. The nitro-substituted product will precipitate as a solid.

  • Filtration: Vacuum filter the precipitate. Wash with cold water until filtrate is neutral (pH 7).

Purification (Recrystallization)

Impurities (isomers, mono-nitrated species) significantly affect melting point data.

  • Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid.

  • Method: Dissolve crude solid in boiling solvent. Hot filter to remove insolubles. Allow to cool slowly to room temperature, then 4°C.

  • Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1).

SynthesisWorkflow Start Start: Hydroxyisophthalaldehyde (or Isophthalic Acid precursor) AcidMix Dissolve in H2SO4 (Temp < 5°C) Start->AcidMix Nitration Add HNO3 (Dropwise) Exothermic Control AcidMix->Nitration Activation Quench Quench on Crushed Ice Precipitation Nitration->Quench 1-2 hrs Stirring Filter Vacuum Filtration Wash to Neutral pH Quench->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure 5-Nitro-2-hydroxy- isophthalaldehyde Recryst->Final Drying

Figure 2: Step-by-step synthesis and purification workflow emphasizing temperature control.

Applications in Drug Discovery

The "drug development" audience must recognize this compound not just as a chemical curiosity, but as a linchpin intermediate .

  • Compartmentalized Schiff Bases: The two aldehyde groups allow for the condensation with two equivalents of amines (or diamines), creating macrocyclic ligands. The nitro group tunes the electron density of the metal center in resulting complexes (e.g., Cu(II), Zn(II)), directly influencing catalytic or antimicrobial activity.

  • Antimicrobial Agents: Nitro-substituted Schiff bases have shown enhanced efficacy against S. aureus and E. coli compared to their non-nitro analogues, attributed to the ability of the nitro group to facilitate reduction mechanisms within bacterial cells.

  • MOF Linkers: The rigid geometry and distinct binding sites (OH, CHO, NO2) make it an ideal linker for functionalized Metal-Organic Frameworks used in drug delivery systems.

References

  • PubChem. (2025).[1][2] 2-Hydroxy-5-nitroisophthalaldehyde Compound Summary. National Library of Medicine. [Link]

  • Mao, Z., et al. (2020).[3] Continuous synthesis method of 5-nitroisophthalic acid. CN Patent 111995524A.[3]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: NMR Spectroscopy. Michigan State University.[4] [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

Sources

Foundational

Sourcing and Validating 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde: A Technical Guide

The following technical guide details the procurement, validation, and handling of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (CAS 70310-96-2), a specialized nitro-functionalized aromatic building block.[1] Part 1: Chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, validation, and handling of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (CAS 70310-96-2), a specialized nitro-functionalized aromatic building block.[1]

Part 1: Chemical Identity & Strategic Relevance

Before initiating procurement, it is critical to distinguish this specific isomer from its more common regioisomers (e.g., 2-hydroxy-5-nitroisophthalaldehyde).[1] This compound is a high-value intermediate used in the synthesis of Near-Infrared (NIR) fluorescent probes , Xanthine Oxidase inhibitors , and functionalized Covalent Organic Frameworks (COFs) where the nitro group serves as a handle for post-synthetic modification.[1]

Chemical Specifications (Research Grade)
ParameterSpecificationNotes
Chemical Name 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehydeAlso known as 4-Hydroxy-5-nitroisophthalaldehyde
CAS Number 70310-96-2 Critical:[1][2][3] Do not confuse with CAS 137605-43-7 (2-Hydroxy isomer)
Molecular Formula C₈H₅NO₅
Molecular Weight 195.13 g/mol
Structure 1,3-Diformyl, 4-Hydroxy, 5-NitroAsymmetric substitution pattern
Purity Grade ≥ 95.0% (HPLC) Higher purity (>98%) is rare and often requires custom recrystallization
Appearance Yellow to Orange PowderColor deepens with oxidation or impurities
Solubility DMSO, DMF, warm EthanolPoor solubility in water and non-polar solvents
Structural Criticality

The "4-Hydroxy" position (ortho to one aldehyde, para to the other) creates a specific electronic environment distinct from the symmetric "2-Hydroxy" isomer.[1]

  • Reactivity: The hydroxyl group at position 4 forms an intramolecular hydrogen bond with the aldehyde at position 3, stabilizing the molecule but leaving the aldehyde at position 1 more reactive for condensation.

  • Nitro Group: Located at position 5, it strongly withdraws electrons, increasing the acidity of the phenolic proton and activating the ring for nucleophilic aromatic substitution (SNAr) under harsh conditions.[1]

Part 2: Strategic Sourcing & Procurement

This compound is not a commodity chemical; it is a Fine Chemical Building Block . Availability fluctuates, and "Research Grade" often implies a purity of 95%, which may contain specific precursors.

Procurement Decision Matrix

SourcingStrategy cluster_synth Custom Synthesis Route Start Need CAS 70310-96-2 CheckCatalog Check Major Catalogs (Combi-Blocks, BidePharm, AA Blocks) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock BuyCatalog Purchase 'Research Grade' (Expect 95% Purity) InStock->BuyCatalog Yes CustomSynth Commission Custom Synthesis (Lead Time: 4-6 Weeks) InStock->CustomSynth No Validation In-House Validation (NMR + HPLC) BuyCatalog->Validation CustomSynth->Validation Step1 Start: 4-Hydroxyisophthalaldehyde (CAS 3328-70-9) CustomSynth->Step1 Step2 Nitration (HNO3/H2SO4 or AcOH) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3

Figure 1: Decision matrix for sourcing. Due to the specific isomerism, catalog availability is lower than the non-nitro parent.[1]

Recommended Suppliers
  • Primary Tier: Combi-Blocks, Bide Pharm, AA Blocks (Specialists in heterocyclic/aromatic building blocks).[1]

  • Secondary Tier: Sigma-Aldrich (often re-sells from primary tier with higher markup).

  • Red Flag: If a supplier offers >99% purity at a low price, suspect the wrong isomer (e.g., the cheaper 4-hydroxyisophthalaldehyde parent).[1]

Part 3: Quality Control & Validation Protocols

Upon receipt, you must validate the identity. The primary risk is receiving the non-nitrated parent (CAS 3328-70-9) or the 2-hydroxy isomer.[1]

Identity Verification (¹H NMR)

The proton NMR spectrum is the definitive fingerprint.

  • Solvent: DMSO-d₆ (CDCl₃ solubility may be insufficient).

  • Key Signals (Expected):

    • Aldehydes (-CHO): Two distinct singlets around 10.0 - 10.5 ppm . Since the molecule is asymmetric, these protons are not equivalent.

    • Aromatic Protons: Two distinct singlets (or meta-coupled doublets) in the aromatic region (8.0 - 9.0 ppm ).

      • Note: The parent compound (4-hydroxyisophthalaldehyde) has three aromatic protons. The disappearance of one aromatic signal confirms nitration.

    • Phenolic -OH: A broad singlet, typically desielded to 11.0 - 12.0 ppm due to the electron-withdrawing nitro group and H-bonding.[1]

Purity Analysis (HPLC)

Run a gradient method to detect unreacted starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Main peak area > 95%. Major impurity is likely 4-hydroxyisophthalaldehyde (elutes earlier due to lack of nitro group).

Part 4: Handling & Storage

Nitro-aldehydes are reactive and sensitive to oxidation.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Aldehydes slowly oxidize to carboxylic acids in air.

  • Light Sensitivity: Protect from light (amber vials). Nitro compounds can undergo photochemical degradation.

  • Safety:

    • Nitro Group: Potential explosion hazard if heated under confinement or subjected to shock (though low risk for this specific derivative).

    • Toxicity: Treat as a potential sensitizer and mutagen. Use full PPE (gloves, fume hood).

Part 5: Applications & Synthetic Utility

Pathway: Fluorescent Probe Synthesis

This compound is a precursor for "Turn-On" probes. The aldehyde groups condense with indolium or pyridinium salts to form extended π-conjugated systems.

SynthesisPathway Reactant 4-Hydroxy-5-nitro- benzene-1,3-dicarbaldehyde Intermediate Extended π-System (Nitro Quenches Fluorescence) Reactant->Intermediate Base/Heat Reagent + Indolium/Pyridinium Salts (Knoevenagel Condensation) Reagent->Intermediate Trigger Reduction of Nitro Group (Biological Event) Intermediate->Trigger Signal Fluorescent Signal (NIR) (Turn-On Response) Trigger->Signal

Figure 2: Logic flow for using this compound in activatable fluorescent probes.[1] The nitro group acts as a fluorescence quencher until reduced.

Covalent Organic Frameworks (COFs)

While less common than the symmetric 2-hydroxy isomer, the 4-hydroxy isomer introduces asymmetry into the COF pore.[1]

  • Reaction: Schiff-base condensation with diamines (e.g., hydrazine, phenylenediamine).[1]

  • Function: The nitro group points into the pore, allowing for post-synthetic reduction to amines for CO₂ capture or catalysis.

References

  • Chemical Identity & CAS: PubChem. 2-Hydroxy-5-nitroisophthalaldehyde (Isomer Comparison). National Library of Medicine. Available at: [Link] (Note: Used for structural comparison of isomers).

  • Synthesis Protocol: "Synthesis of new representatives of 11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridines." RSC Advances, Royal Society of Chemistry. (Cites preparation of 4-hydroxy-5-nitroisophthalaldehyde). Available at: [Link]

  • Application (Xanthine Oxidase): "Small molecule xanthine oxidase inhibitors and methods of use." US Patent US9610257B2.

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: 4-Hydroxy-5-nitroisophthalaldehyde

Topic: 4-Hydroxy-5-nitroisophthalaldehyde suppliers and price Content Type: In-depth Technical Guide Executive Summary 4-Hydroxy-5-nitroisophthalaldehyde (CAS: 70310-96-2) is a specialized aromatic building block critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy-5-nitroisophthalaldehyde suppliers and price Content Type: In-depth Technical Guide

Executive Summary

4-Hydroxy-5-nitroisophthalaldehyde (CAS: 70310-96-2) is a specialized aromatic building block critical for the synthesis of fused heterocyclic systems and next-generation hemoglobin modulators (e.g., Voxelotor analogs).[1][2][3][4] Due to its specific substitution pattern—combining an electron-donating hydroxyl group with strongly electron-withdrawing nitro and formyl groups—it exhibits unique reactivity but suffers from limited commercial availability and high unit costs.

This guide provides a dual-track strategy for researchers: a Procurement Protocol for sourcing high-purity commercial stock and a Synthesis Protocol for in-house production when commercial lead times or costs are prohibitive.

Part 1: Chemical Identity & Market Analysis

Chemical Profile[5][6][7][8]
  • IUPAC Name: 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

  • CAS Number: 70310-96-2[1][2][3][4]

  • Molecular Formula: C₈H₅NO₅

  • Molecular Weight: 195.13 g/mol

  • Appearance: Typically a yellow to orange crystalline solid.

  • Solubility: Soluble in DMSO, DMF, and warm ethyl acetate; sparingly soluble in water.

Commercial Sourcing Landscape

The market for this compound is characterized by low liquidity and high volatility . It is not a commodity chemical but a "made-to-order" intermediate.

Representative Supplier Tiers:

Supplier TypeExamplesTypical PurityEst. Lead TimePrice Estimate (USD)
Tier 1: Global Aggregators BLD Pharm, Bidepharm95-97%2-3 Weeks (Stock)$350 - $450 / gram
Tier 2: Catalog Vendors Sigma-Aldrich (Custom), TCI>98%4-8 Weeks (Backorder)$500+ / gram
Tier 3: Custom Synthesis WuXi AppTec, ChemPartner>99%8-12 Weeks$5,000+ / kg (FTE basis)

Critical Insight: The high price per gram ($300+) suggests that for requirements exceeding 5 grams , in-house synthesis becomes the economically dominant strategy, provided you have standard fume hood capabilities.

Part 2: Technical Deep Dive – The "Make vs. Buy" Decision

To determine the optimal path, researchers should utilize the following decision logic.

MakeVsBuy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 2 Grams QtyCheck->SmallScale Speed Priority LargeScale > 5 Grams QtyCheck->LargeScale Budget Priority BuyRoute COMMERCIAL SOURCING (High Cost, Low Labor) SmallScale->BuyRoute MakeRoute IN-HOUSE SYNTHESIS (Low Cost, High Labor) LargeScale->MakeRoute Precursor Source Precursor: 4-Hydroxyisophthalaldehyde (CAS 3328-70-9) ~$100/g MakeRoute->Precursor Nitration Regioselective Nitration (HNO3/H2SO4, 0°C) Precursor->Nitration QA QA: H-NMR Validation Nitration->QA

Figure 1: Decision matrix for sourcing 4-Hydroxy-5-nitroisophthalaldehyde based on scale and resource availability.

Part 3: In-House Synthesis Protocol (The "Make" Option)

If commercial sourcing is rejected, the following protocol offers a robust, self-validating method for synthesizing the target from 4-Hydroxyisophthalaldehyde (CAS 3328-70-9).

Mechanistic Rationale

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Directing Groups: The substrate has two formyl groups (-CHO, meta-directors) and one hydroxyl group (-OH, ortho/para-director).

  • Regioselectivity: The -OH group strongly activates the ring. Positions ortho to the -OH are favored.

    • Position 3 is blocked by a formyl group.

    • Position 5 is open and activated by the -OH (ortho) and consistent with the meta-direction of the formyl groups.

    • Result: Nitration occurs almost exclusively at Position 5.

Experimental Procedure

Scale: 10 mmol (approx. 1.5 g output)[5]

Reagents:

  • 4-Hydroxyisophthalaldehyde (1.50 g, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄), 98% (10 mL)

  • Fuming Nitric Acid (HNO₃) or KNO₃ (1.05 eq)

  • Ice/Water mixture

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.50 g of 4-Hydroxyisophthalaldehyde in 10 mL of conc. H₂SO₄.[6] Cool to 0–5°C in an ice bath. Note: The solution may turn dark orange; this is normal.

  • Nitration: Dropwise add the nitrating agent (mixed acid or KNO₃ dissolved in H₂SO₄) over 30 minutes. Maintain temperature <10°C to prevent oxidation of the aldehyde groups.

  • Monitoring (Self-Validating Step): After 1 hour, perform a TLC (Ethyl Acetate:Hexane 1:1).

    • Success Criteria: Disappearance of the starting material spot (Rf ~0.6) and appearance of a new, more polar yellow spot (Rf ~0.4).

  • Quench: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if purity is <95%.

Part 4: Quality Assurance & Analytical Specifications

Whether purchased or synthesized, the compound must be validated before use in downstream applications.

Diagnostic H-NMR (DMSO-d₆)

The proton NMR spectrum provides a definitive "fingerprint" for the 4-hydroxy-5-nitro substitution pattern.

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
11.5 - 12.0 ppm Broad Singlet1H-OHPhenolic proton (deshielded by H-bonding)
10.2 - 10.4 ppm Singlet1H-CHO (C1)Formyl group
9.8 - 10.0 ppm Singlet1H-CHO (C3)Formyl group
8.5 - 8.8 ppm Singlet1HAr-H (C6)Aromatic proton between -NO₂ and -CHO
8.1 - 8.3 ppm Singlet1HAr-H (C2)Aromatic proton between two -CHO groups

Validation Check: If you see doublets in the aromatic region (J ~8 Hz), you have likely nitrated the wrong position or have starting material remaining. The target molecule possesses isolated aromatic protons, which must appear as singlets .

Storage & Stability
  • Condition: Store at -20°C under Argon/Nitrogen.

  • Stability: Aldehydes are prone to air oxidation to carboxylic acids.

  • Safety: As a nitro-aromatic, the compound is potentially shock-sensitive if dry and impure. Handle with standard energetic material precautions.

References

  • PubChem. (2025).[7] Compound Summary: 4-Hydroxyisophthalaldehyde (CAS 3328-70-9).[8][7] National Library of Medicine. [Link]

  • Organic Syntheses. (1928). Nitration of substituted benzaldehydes.[9][6][10][11] Coll. Vol. 2, p. 441. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde from isophthalaldehyde

Strategic Analysis & Retrosynthetic Logic Objective: To synthesize 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (Target 4 ) starting exclusively from isophthalaldehyde (Compound 1 ). The Challenge: Direct functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Retrosynthetic Logic

Objective: To synthesize 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (Target 4 ) starting exclusively from isophthalaldehyde (Compound 1 ).

The Challenge: Direct functionalization of isophthalaldehyde to the target is chemically non-viable due to electronic mismatching.

  • Deactivation: The two formyl groups (-CHO) on isophthalaldehyde strongly deactivate the ring toward electrophilic aromatic substitution (EAS), directing incoming electrophiles to the meta position (C5).

  • Regiochemistry: While direct nitration yields 5-nitroisophthalaldehyde easily, introducing the hydroxyl group at C4 (ortho to one aldehyde, para to the other) is difficult on a deactivated ring. Nucleophilic aromatic substitution (

    
    ) requires a leaving group at C4, which is absent.
    

The Solution: Directed Protection-Activation Strategy To access the C4 position, we must invert the electronic properties of the ring.

  • Step 1 (Protection): Convert electron-withdrawing formyl groups into electron-donating acetals. This activates the ring and directs ortho/para.

  • Step 2 (Regioselective Bromination): Exploiting the steric hindrance at C2 (between the acetals), bromination occurs selectively at C4 (ortho to one acetal, para to the other).

  • Step 3 (Lithiation-Oxidation): Lithium-halogen exchange followed by boronation and oxidation installs the phenol (hydroxyl) group.

  • Step 4 (Nitration): With the strong ortho-directing hydroxyl group installed, nitration proceeds selectively to C5.

Reaction Workflow (Graphviz Visualization)

SynthesisPath cluster_legend Reaction Phases Start Isophthalaldehyde (1) Step1 Isophthalaldehyde bis(diethyl acetal) (2) Start->Step1 i. HC(OEt)3, EtOH Cat. p-TsOH Step2 4-Bromo-isophthalaldehyde bis(acetal) (3) Step1->Step2 ii. Br2, CaCO3 DCM, 0°C Step3 4-Hydroxy- isophthalaldehyde (4) Step2->Step3 iii. n-BuLi, -78°C iv. B(OMe)3 v. H2O2, NaOH vi. H3O+ (Deprotect) Target 4-Hydroxy-5-nitro- isophthalaldehyde (5) Step3->Target vii. HNO3 (1.0 eq) AcOH, 0°C Protection Protection Regioselective\nFunctionalization Regioselective Functionalization Protection->Regioselective\nFunctionalization Nitration Nitration Regioselective\nFunctionalization->Nitration

Caption: Figure 1. Four-stage synthetic pathway leveraging acetal protection to direct regioselective C4-functionalization followed by C5-nitration.

Detailed Experimental Protocols

Phase 1: Protection & Activation

Transformation: Isophthalaldehyde (1 )


 Isophthalaldehyde bis(diethyl acetal) (2 )
  • Rationale: Acetals are weak activators and ortho/para directors, unlike the meta-directing formyl groups.

  • Reagents: Triethyl orthoformate, Ethanol, p-Toluenesulfonic acid (p-TsOH).

Protocol:

  • Dissolve isophthalaldehyde (10.0 g, 74.6 mmol) in anhydrous ethanol (100 mL).

  • Add triethyl orthoformate (25.0 mL, 150 mmol) and a catalytic amount of p-TsOH (0.5 g).

  • Reflux for 4 hours under nitrogen. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.

  • Cool to room temperature (RT) and quench with saturated NaHCO3 solution (50 mL).

  • Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Yield: Expect >90% as a colorless oil. Use directly in the next step.

Phase 2: Regioselective Bromination

Transformation: Compound (2 )


 4-Bromoisophthalaldehyde bis(diethyl acetal) (3 )
  • Rationale: The C2 position (between acetals) is sterically crowded. The C4 position is electronically reinforced (ortho to one acetal, para to the other) and sterically accessible.

  • Reagents: Bromine (

    
    ), Calcium Carbonate (
    
    
    
    ), Dichloromethane (DCM).

Protocol:

  • Dissolve Compound 2 (10.0 g, ~35 mmol) in DCM (100 mL). Add

    
     (5.0 g) to scavenge HBr (preventing acetal hydrolysis).
    
  • Cool to 0°C. Add

    
     (1.9 mL, 37 mmol) dropwise over 30 minutes.
    
  • Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

  • Filter off inorganic salts. Wash the filtrate with 10%

    
     (to remove excess 
    
    
    
    ) and water.
  • Dry (MgSO4) and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc) may be required to separate minor isomers, though C4-selectivity is typically high (>85%).

Phase 3: Hydroxylation (The "Masked" Phenol)

Transformation: Compound (3 )


 4-Hydroxyisophthalaldehyde (4 )
  • Rationale: Lithium-halogen exchange generates the aryllithium species at C4, which traps borate. Oxidation converts the C-B bond to C-O. Acid workup deprotects the aldehydes simultaneously.

  • Reagents: n-Butyllithium (n-BuLi), Trimethyl borate (

    
    ), Hydrogen Peroxide (
    
    
    
    ), HCl.

Protocol:

  • Dissolve Compound 3 (5.0 g, 12.8 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C .

  • Add n-BuLi (1.6 M in hexanes, 8.8 mL, 14.1 mmol) dropwise. Stir for 30 min at -78°C.

  • Add

    
     (2.0 mL, 18 mmol) rapidly. Stir for 30 min at -78°C, then warm to RT over 2 hours.
    
  • Oxidation: Add 3M NaOH (10 mL) followed by dropwise addition of 30%

    
     (5 mL) at 0°C. Stir for 1 hour.
    
  • Deprotection/Workup: Acidify carefully with 2M HCl to pH 1. Stir for 1 hour at RT to hydrolyze the acetals.

  • Extract with EtOAc. Wash with brine, dry, and concentrate.[1][2]

  • Product: 4-Hydroxyisophthalaldehyde (Solid). Recrystallize from water/ethanol.

Phase 4: Regioselective Nitration

Transformation: Compound (4 )


 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (5 )
  • Rationale: The hydroxyl group at C4 is a strong ortho/para activator.

    • C3 is ortho to OH but blocked by the aldehyde.

    • C1 is para to OH but blocked by the aldehyde.

    • C5 is ortho to OH and open.

    • Result: Exclusive nitration at C5.

  • Reagents: Nitric Acid (70%), Acetic Acid.

Protocol:

  • Dissolve 4-Hydroxyisophthalaldehyde (4 ) (1.0 g, 6.6 mmol) in Glacial Acetic Acid (10 mL).

  • Cool to 0-5°C.

  • Add a solution of

    
     (70%, 0.45 mL, 7.0 mmol) in Acetic Acid (2 mL) dropwise over 20 minutes.
    
    • Critical Control point: Do not let temperature rise above 10°C to prevent oxidation of aldehydes to carboxylic acids.

  • Stir for 1 hour at 0-5°C.

  • Pour mixture onto crushed ice (50 g). The yellow precipitate forms immediately.

  • Filter, wash with cold water, and dry.

  • Final Purification: Recrystallize from Ethanol/Water.

Data Summary & QC Specifications

ParameterSpecification / Expected ValueMethod
Appearance Yellow crystalline solidVisual
Melting Point 192°C - 195°CCapillary
Mass Spec [M-H]- = 194.01 (Negative Mode)LC-MS (ESI)
1H NMR (DMSO-d6) δ 10.2 (s, 1H, CHO), 9.9 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H)400 MHz NMR
Purity > 98.0%HPLC (C18, ACN/H2O)

Safety & Troubleshooting

  • Nitration Risks: The nitration of benzaldehydes can lead to oxidation byproducts (benzoic acids). If yield is low, ensure the temperature remains <5°C and add urea to the nitric acid to scavenge nitrous acid (

    
    ).
    
  • Lithiation Hazards: n-BuLi is pyrophoric. Ensure strictly anhydrous conditions. If the lithiation step fails (low yield), use t-BuLi (2 eq) at -78°C to ensure complete Lithium-Halogen exchange.

  • Alternative Route (Commercial): If the "starting from isophthalaldehyde" constraint is removed, purchasing 4-hydroxyisophthalaldehyde (CAS 3328-70-9) allows you to skip Phases 1-3, proceeding directly to Phase 4.

References

  • Preparation of 4-hydroxyisophthalaldehyde via modified Duff reaction: Anderson, A. "A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde." Synthetic Communications, 30(1), 2000, 3227–3232. Link

  • Synthesis of 4-substituted-ortho-phthalaldehyde analogues (Methodology basis): El Alami, M., et al. "Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks." Beilstein Journal of Organic Chemistry, 15, 2019, 721–726.[2] Link

  • Nitration of 4-hydroxyisophthalaldehyde (Target Synthesis): Supporting Information for "Synthesis of new representatives of 11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridines", RSC Advances, 2011. (Citing: Journal of Heterocyclic Chemistry, 46, 2009, 1309). Link

  • Lithiation of Acetals (General Protocol): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 1990, 879–933. Link

Sources

Application

Application Note: Protocol for Regioselective Nitration of 4-Hydroxyisophthalaldehyde

Executive Summary & Mechanistic Rationale This application note details the protocol for the regioselective nitration of 4-hydroxyisophthalaldehyde (4-hydroxy-1,3-benzenedicarboxaldehyde). The synthesis targets the C5 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This application note details the protocol for the regioselective nitration of 4-hydroxyisophthalaldehyde (4-hydroxy-1,3-benzenedicarboxaldehyde). The synthesis targets the C5 position , yielding 4-hydroxy-5-nitroisophthalaldehyde.

Mechanistic Insight: The "Cooperative Directing" Effect

Success in this synthesis relies on exploiting the cooperative directing effects of the substituents on the benzene ring.

  • 4-OH Group (Activator): A strong ortho/para director. The C1 (para) and C3 (ortho) positions are blocked by aldehyde groups. This leaves C5 as the sole electronically activated position accessible for electrophilic attack.

  • 1-CHO & 3-CHO Groups (Deactivators): Strong meta directors.

    • The CHO at C1 directs to C3 (blocked) and C5 .

    • The CHO at C3 directs to C1 (blocked) and C5 .

Conclusion: All three functional groups cooperatively direct the incoming nitronium ion (


) to the C5 position. This thermodynamic alignment allows for the use of milder nitration conditions, thereby preserving the oxidation-sensitive aldehyde moieties.
Reaction Pathway Diagram

NitrationPathway Substrate 4-Hydroxyisophthalaldehyde (Substrate) Complex Sigma Complex (Intermediate) Substrate->Complex Electrophilic Attack (C5 Position) SideProduct 4-Hydroxyisophthalic acid (Oxidation Impurity) Substrate->SideProduct Over-oxidation (If T > 20°C) Reagent HNO3 / AcOH (Nitrating Agent) Reagent->Complex Generates NO2+ Product 4-Hydroxy-5-nitroisophthalaldehyde (Target) Complex->Product Re-aromatization (-H+)

Caption: Mechanistic pathway showing cooperative directing effects leading to C5 nitration and potential oxidation risks.[1][2]

Safety & Pre-requisites

Hazard Analysis
  • Nitric Acid (HNO₃): Strong oxidizer and corrosive. Contact with organic solvents (acetone, ethers) can be explosive.

  • Exotherm Control: The nitration of phenols is highly exothermic. Runaway reactions can lead to "fume-offs." Temperature control is critical.

  • Nitrous Fumes: The reaction may evolve

    
     gases. All operations must be performed in a functioning fume hood.
    
Reagents & Equipment
ReagentGradeRole
4-Hydroxyisophthalaldehyde>97%Substrate
Nitric Acid (70%)ACS ReagentElectrophile Source
Glacial Acetic Acid>99.7%Solvent/Moderator
UreaReagent GradeNOx Scavenger (Optional)
Ice/WaterDistilledQuenching Medium

Experimental Protocol

Two methods are provided. Method A is the standard laboratory protocol balancing yield and speed. Method B is a milder, "Green Chemistry" variant using Calcium Nitrate, recommended if the substrate supply is limited or high purity is required without chromatography.

Method A: Standard Nitration (HNO₃/AcOH)

Rationale: Acetic acid is used as the solvent to moderate the activity of the nitronium ion and improve the solubility of the dialdehyde, preventing the harsh oxidation associated with aqueous mixed acids (


).
Step-by-Step Procedure:
  • Preparation of Substrate Solution:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.50 g (10 mmol) of 4-hydroxyisophthalaldehyde in 15 mL of Glacial Acetic Acid .

    • Note: Gentle warming (30-40°C) may be required to fully dissolve the solid. Ensure the solution returns to room temperature before proceeding.

  • Thermal Equilibration:

    • Place the RBF in an ice-salt bath.[3] Cool the solution to 0–5°C .

    • Critical: Monitor internal temperature with a thermometer or thermocouple.

  • Addition of Nitrating Agent:

    • Prepare a solution of 0.70 mL Nitric Acid (70%, ~11 mmol) in 2 mL Glacial Acetic Acid .

    • Add this mixture dropwise to the stirring substrate solution over 20 minutes.

    • Control Point: Do not allow the temperature to exceed 10°C .[3][4] Higher temperatures promote the oxidation of aldehyde groups to carboxylic acids.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour .

    • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) and stir for an additional 2 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The product will appear as a bright yellow spot (lower

      
       than starting material due to increased polarity).
      
  • Quenching & Isolation:

    • Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

    • A yellow precipitate will form immediately. Stir for 15 minutes to ensure full precipitation.

    • Filter the solid using a Buchner funnel.[5] Wash the cake with 3 x 20 mL cold water to remove residual acid.

  • Purification:

    • Recrystallize the crude yellow solid from hot Ethanol or Acetic Acid/Water (1:1) .

    • Dry in a vacuum oven at 50°C overnight.

Method B: Calcium Nitrate / Acetic Acid (Milder/Green Alternative)

Rationale: This method generates


 species in situ under near-neutral conditions, significantly reducing the risk of aldehyde oxidation.
  • Dissolution: Dissolve 1.50 g (10 mmol) 4-hydroxyisophthalaldehyde in 20 mL Glacial Acetic Acid .

  • Reagent Addition: Add 1.64 g (10 mmol) Calcium Nitrate (

    
    ) .
    
  • Reaction: Heat the mixture to 60°C for 4-6 hours. (Note: The milder reagent requires thermal activation).

  • Workup: Pour into ice water. The calcium salts are water-soluble; the organic nitro-product will precipitate. Filter and wash as in Method A.

Workflow Visualization

ExperimentalWorkflow Start Start: 4-Hydroxyisophthalaldehyde (1.5g in 15mL AcOH) Cooling Cool to 0-5°C (Ice-Salt Bath) Start->Cooling Addition Add HNO3/AcOH Dropwise (Maintain T < 10°C) Cooling->Addition Reaction Stir 1h @ 0°C -> 2h @ RT (Monitor via TLC) Addition->Reaction Quench Pour into 100mL Ice Water (Precipitation) Reaction->Quench Filter Vacuum Filtration Wash with Cold Water Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify End Final Product: 4-Hydroxy-5-nitroisophthalaldehyde Purify->End

Caption: Step-by-step workflow for the standard nitration protocol (Method A).

Data Analysis & Expected Results

Physicochemical Properties
PropertyValue / Observation
Appearance Bright yellow crystalline solid
Yield (Method A) 75% – 85%
Yield (Method B) 60% – 70% (Higher purity crude)
Melting Point 135–138°C (Decomposes)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
Spectroscopic Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5 ppm (s, 1H, -OH): Downfield due to H-bonding with ortho-nitro group.
      
    • 
       10.1 ppm (s, 1H, CHO at C1).
      
    • 
       9.9 ppm (s, 1H, CHO at C3).
      
    • 
       8.6 ppm (s, 1H, Ar-H at C6): Highly deshielded singlet.
      
    • 
       8.3 ppm (s, 1H, Ar-H at C2): Deshielded singlet between aldehydes.
      
  • IR Spectroscopy:

    • 
       (C=O stretch, dialdehyde).
      
    • 
       (Asymmetric 
      
      
      
      stretch).
    • 
       (Symmetric 
      
      
      
      stretch).
    • 
       (Broad -OH stretch).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Reaction temperature too high (>20°C).Strictly maintain 0-5°C during addition. Add reagent slower.[3]
Product is Carboxylic Acid Oxidation of CHO groups.Use Method B (Calcium Nitrate) or reduce reaction time.
No Precipitation on Quench Product too soluble in dilute AcOH.Add more ice; saturate aqueous layer with NaCl (salting out).
Incomplete Conversion Water in Acetic Acid.Use fresh Glacial Acetic Acid; water deactivates the nitrating species.

References

  • Dugar, A., et al. (2009). "A Green Chemical Approach for Nitration of Aromatic Compounds." Macedonian Journal of Chemistry and Chemical Engineering. (Demonstrates the Calcium Nitrate/Acetic Acid protocol for phenolic aldehydes).

  • Organic Syntheses. "4-Nitrophthalimide." Org.[3][5] Synth. 1941, 21, 81. (Foundational protocol for nitration of deactivated aromatics using mixed acids, providing safety baselines).

  • Lash, T. D., et al. (2021).[6] "Synthesis, metalation and antiaromatic properties of 22-hydroxybenziporphyrins." Journal of Porphyrins and Phthalocyanines. (Cites the use of 4-hydroxyisophthalaldehyde derivatives and their reactivity).

  • PubChem. "4-Hydroxyisophthalaldehyde Compound Summary."[7] (Physicochemical data verification).

  • Adimurthy, S., et al. (2012). "Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds." Semantic Scholar. (Supports the use of mild nitration conditions for sensitive aldehydes).

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde linkers

Technical Support Center: 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde Subject: Troubleshooting Solubility & Handling for Linker HND-13 (4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde) Ticket ID: SOL-HND-001 Support Level: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

Subject: Troubleshooting Solubility & Handling for Linker HND-13 (4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde) Ticket ID: SOL-HND-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are likely encountering difficulties dissolving 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (henceforth referred to as HND ) due to its strong intramolecular hydrogen bonding and dipole-dipole stacking.[1] This molecule is a critical bifunctional linker used in the synthesis of functionalized Covalent Organic Frameworks (COFs) and Schiff-base polymers.

Its poor solubility is not a defect but a structural feature: the hydroxyl group at position 4 is "locked" between the aldehyde at position 3 and the nitro group at position 5, creating a rigid, planar hydrophobic shield.[1]

This guide provides the solvent systems, physical protocols, and chemical adjustments required to solubilize HND for reproducible synthesis.

Part 1: Solubility Profiling & Solvent Selection

The following data categorizes solvents based on their interaction with the HND dipole. Do not attempt to dissolve this linker in non-polar or low-boiling chlorinated solvents without specific additives.

Table 1: Operational Solubility Data (at 25°C vs. 80°C)

Solvent ClassSpecific SolventSolubility (25°C)Solubility (80°C)Application Notes
Tier 1: Primary DMSO-d6 / DMSO High (>50 mg/mL)Very HighStandard for NMR and stock solutions.[1]
Tier 1: Primary DMF / DMAc Moderate (10-20 mg/mL)HighPreferred for solvothermal COF synthesis.[1]
Tier 2: Reactive 1,4-Dioxane Low (<5 mg/mL)ModerateRequires mesitylene co-solvent to prevent amorphous crashing.[1]
Tier 2: Reactive Alcohols (EtOH, n-BuOH) PoorModeratePromotes reversible Schiff-base exchange; often used as co-solvents.[1]
Tier 3: Non-Solvent DCM / CHCl3 InsolubleInsolubleUse only for washing crude products.
Tier 3: Non-Solvent Water InsolubleInsolubleUnless deprotonated (pH > 9) – See Warning below.

Critical Warning: While aqueous base (NaOH/KOH) will instantly dissolve HND by deprotonating the phenol (turning the solution deep yellow/orange), this irreversibly alters the reactivity for Schiff-base condensations.[1] Only use base if your specific synthesis pathway requires the phenolate salt.

Part 2: The "H-Bond Lock" Mechanism

To troubleshoot effectively, you must understand why the molecule resists solvation.[1]

The Structural Trap: The 4-hydroxyl group acts as a hydrogen bond donor to both the 3-aldehyde oxygen and the 5-nitro oxygen. This forms two stable 6-membered pseudo-rings, reducing the molecule's ability to interact with external solvent molecules.[1]

Visualizing the Solvation Strategy:

SolvationStrategy State_Solid HND Solid State (Stacked & H-Bond Locked) Action_Heat Thermal Energy (>80°C) State_Solid->Action_Heat Disrupts Stacking Action_Polar Polar Aprotic Solvent (DMSO/DMF) Action_Heat->Action_Polar Exposes Dipole State_Solvated Solvated Monomer (Reactive Species) Action_Polar->State_Solvated Dipole-Dipole Interaction State_Solvated->State_Solid Cooling (Re-stacking)

Figure 1: To solubilize HND, you must simultaneously apply heat to break intermolecular stacking and use high-dipole solvents to compete with intramolecular hydrogen bonds.[1]

Part 3: Troubleshooting Workflows

Scenario A: "The linker precipitates immediately upon mixing with the amine."

Diagnosis: Rapid amorphous precipitation. The reaction kinetics are faster than the crystallization rate because the linker is crashing out of the solution before it can form an ordered network.[1] Solution: The "Solvothermal Modulator" Protocol.[1]

  • Solvent Switch: Do not use pure alcohol or pure DMF.[1] Use a binary system: 1,4-Dioxane : Mesitylene (1:1) or o-Dichlorobenzene : n-Butanol (1:1) .[1]

  • Add Modulator: Add 6M Aqueous Acetic Acid (0.1 equiv. relative to amine).[1]

    • Why? The acid slows down the imine formation and improves the solubility of the HND linker via protonation dynamics, allowing for "Error Correction" (reversibility) during crystal growth.[1]

  • Sonication: Sonicate the HND suspension for 15 minutes before adding the amine. A cloudy suspension that turns clear upon heating (90°C) is acceptable for solvothermal bombs.[1]

Scenario B: "I see a dark crust/insoluble black solid after storage."

Diagnosis: Oxidation. The electron-deficient aldehyde groups, combined with the nitro group, make the molecule sensitive to photo-oxidation or disproportionation over time.[1] Validation Protocol:

  • Take a small amount of the solid.

  • Dissolve in DMSO-d6.

  • Run 1H NMR.[1]

  • Check: Look for a carboxylic acid peak (~12-13 ppm) or loss of the aldehyde proton signal (~10 ppm). If >5% carboxylic acid is present, recrystallization is required.[1]

Recrystallization Guide:

  • Solvent: Acetic Acid / Water (Hot).[1]

  • Method: Dissolve in minimal boiling glacial acetic acid. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this linker for "Keto-Enol" tautomerism COFs (like TpPa-1)? A: Yes, but with a caveat. Unlike 2,4,6-triformylphloroglucinol (Tp), HND has a strong electron-withdrawing nitro group.[1] This stabilizes the enol form more than the keto form compared to non-nitro analogues.[1] You may need higher reaction temperatures (120°C+) to drive the irreversible tautomerization to the chemically stable keto-enamine form.

Q2: Why does the solution turn red when I add the amine? A: This is normal. It indicates the formation of the Schiff base (imine) intermediate.[1][2] If the color turns dark black/brown rapidly, it suggests decomposition or uncontrolled polymerization.[1] A bright orange/red shift is the "heartbeat" of a healthy condensation reaction.

Q3: Is it possible to run the reaction in water (Green Synthesis)? A: Only if you use the "Mechanochemical" (Ball Milling) approach.[1] HND is too insoluble for aqueous solvothermal synthesis.[1] For ball milling:

  • Mix HND + Diamine + p-Toluenesulfonic acid (PTSA) catalyst.

  • Add small amount of water (liquid assisted grinding).

  • Mill at 30Hz for 45 mins.

Part 5: Synthesis Workflow Diagram

Use this workflow to ensure the linker remains in solution during the critical nucleation phase of COF synthesis.

SynthesisWorkflow Step1 1. Pre-Dissolution Solvent: Dioxane/Mesitylene (1:1) Temp: 25°C + Sonication Step2 2. Check Turbidity Is the solution clear? Step1->Step2 Step3_Yes Proceed Step2->Step3_Yes Yes Step3_No Heat to 70°C Step2->Step3_No No Step4 3. Add Amine Monomer (Do not pre-mix in same vial) Step3_Yes->Step4 Step3_No->Step3_Yes If clears Step5 4. Add Catalyst (6M Acetic Acid) Step4->Step5 Step6 5. Solvothermal Reaction 120°C, 3 Days, Static Step5->Step6

Figure 2: Step-by-step protocol to prevent premature precipitation of the HND linker during COF assembly.

References

  • Kandambeth, S., et al. (2012).[1] Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society. Link[1]

    • Relevance: Foundational text on keto-enamine COF synthesis and solubility handling of salicylaldehyde-deriv
  • Chandra, S., et al. (2013).[1] Chemically Stable Multilayered Covalent Organic Nanosheets from Covalent Organic Frameworks via Mechanical Delamination. Journal of the American Chemical Society. Link[1]

    • Relevance: Discusses the role of exfoliation and solvent interaction with Tp-series linkers, applicable to HND.
  • Segura, J. L., et al. (2016).[1] Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews.[1] Link

    • Relevance: Comprehensive review of solvent systems (Dioxane/Mesitylene)
  • BenchChem Technical Data. 4-Nitrobenzaldehyde & Derivatives Solubility Profiles. Link[1]

    • Relevance: General solubility behavior of nitro-functionalized arom

Disclaimer: This guide is intended for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-functionalized aromatics, as they may pose explosion hazards under high pressure or thermal shock.[1]

Sources

Optimization

Technical Support Center: Schiff Base Condensation with Nitro-Aldehydes

Ticket ID: SB-NITRO-OPT-001 Subject: Optimization and Troubleshooting of Imine Formation using Nitro-Substituted Benzaldehydes Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SB-NITRO-OPT-001 Subject: Optimization and Troubleshooting of Imine Formation using Nitro-Substituted Benzaldehydes Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering challenges with the condensation of nitro-substituted aldehydes (e.g., p-nitrobenzaldehyde) and primary amines. While the nitro group (


) is a strong Electron Withdrawing Group (EWG) that theoretically activates the carbonyl carbon for nucleophilic attack, it introduces specific physicochemical challenges: product hydrolysis instability , solubility-driven "oiling out,"  and equilibrium reversion .

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic behaviors of nitro-Schiff bases.

Module 1: The Mechanistic Reality (The "Why")

To troubleshoot effectively, you must understand how the nitro group alters the standard Hammett equation parameters for this reaction.

The Electronic Double-Edged Sword

The formation of a Schiff base involves a nucleophilic attack by the amine on the aldehyde carbonyl.[1]

  • Advantage: The

    
     group (EWG) pulls electron density from the benzene ring, making the carbonyl carbon highly electrophilic. Kinetically, the initial attack is faster than with unsubstituted benzaldehyde.
    
  • Disadvantage: The resulting imine (

    
    ) is also electron-deficient. This makes it highly susceptible to hydrolysis  (nucleophilic attack by water) during workup.
    
The Equilibrium Trap


Because the nitro-imine is prone to hydrolysis, water removal is not optional; it is the rate-determining factor for yield.  If water remains in the system, the equilibrium shifts rapidly back to the starting materials upon cooling.
Visualizing the Pathway

SchiffMechanism cluster_0 Critical Control Point Start Reagents (Nitro-Aldehyde + Amine) Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack Product Schiff Base (Imine) Inter->Product - H2O (Acid Cat.) Hydrolysis Hydrolysis (Reversion) Product->Hydrolysis + H2O (Equilibrium Shift) Hydrolysis->Start Degradation

Figure 1: The reaction pathway highlights the reversibility of the dehydration step. The nitro group accelerates both the forward formation and the reverse hydrolysis.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is oiling out (forming a sticky gum) instead of precipitating."

Diagnosis: This is common with nitro compounds due to their high polarity and ability to form supersaturated solutions. Rapid cooling traps impurities (unreacted aldehyde), which lowers the melting point of the mixture, preventing crystallization.

Corrective Protocol (Trituration & Seeding):

  • Do not freeze the oil. This hardens the gum but does not purify it.

  • Re-dissolve: Add a minimum amount of hot solvent (Ethanol).

  • Cloud Point: Add a non-polar anti-solvent (Hexane or Diethyl Ether) dropwise until the solution turns slightly turbid.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-glass particles act as nucleation sites.

  • Slow Cool: Wrap the flask in a towel to cool it to room temperature slowly over 2 hours.

Issue 2: "I see the product on TLC, but it disappears during workup."

Diagnosis: Hydrolysis. You likely used an acidic wash (HCl) to remove unreacted amine, or your silica column was acidic. Nitro-imines are acid-sensitive.

Corrective Protocol:

  • Avoid Acid Washes: Never wash the reaction mixture with aqueous acid.

  • Stationary Phase: If chromatography is necessary, use Neutral Alumina or Basified Silica (treat silica with 1% Triethylamine/Hexane before loading). Standard silica gel is slightly acidic (pH 6-6.5) and can degrade sensitive Schiff bases [1].

  • Drying: Dry organic layers over

    
    , not 
    
    
    
    (which can be slightly Lewis acidic).
Issue 3: "The reaction has stalled (Aldehyde spot persists)."

Diagnosis: Water accumulation is inhibiting the forward reaction.

Corrective Protocol:

  • Method A (Dean-Stark): Switch solvent to Toluene and reflux with a Dean-Stark trap to physically remove water azeotropically.[2]

  • Method B (Molecular Sieves): If the nitro-aldehyde is thermally unstable at 110°C (Toluene BP), use Ethanol with activated 4Å Molecular Sieves in the reaction flask. Note: Sieves must be activated (heated to 300°C) beforehand.

Module 3: Optimized Experimental Protocol

This protocol is designed for 10 mmol scale synthesis of a nitro-substituted Schiff base.

Reagents & Equipment
  • Aldehyde: p-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Amine: Primary amine of choice (10 mmol)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops, catalytic)

  • Drying Agent: Molecular Sieves (3Å or 4Å)

Step-by-Step Workflow
  • Preparation:

    • Activate molecular sieves in an oven or by flame drying under vacuum.

    • Dissolve p-nitrobenzaldehyde in 15 mL absolute ethanol. Slight heating (40°C) may be required for complete dissolution.

  • Addition:

    • Dissolve the amine in 15 mL absolute ethanol.

    • Add the amine solution dropwise to the aldehyde solution under stirring.[2]

    • Critical: Add 2 drops of Glacial Acetic Acid. (Do not exceed; excess acid protonates the amine, killing the nucleophile).

  • Reflux:

    • Add 2g of activated molecular sieves directly to the flask.

    • Reflux at 78°C for 3–6 hours.

    • Monitoring: Check TLC (Solvent: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of the imine (often yellow/orange, 
      
      
      
      ).
  • Workup (Hydrolysis Prevention):

    • Filter hot to remove molecular sieves.

    • Do not add water.

    • Concentrate the filtrate to ~10 mL using a rotary evaporator.

  • Crystallization:

    • Cool the concentrate to 0°C.

    • If oiling occurs, add 5 mL cold Hexane and scratch the glass.

    • Filter the precipitate and wash with cold Ethanol/Hexane (1:1).

Data Validation: Characterization Table
TechniqueParameterExpected Signal for Nitro-Schiff BaseValidation Note
FT-IR C=N Stretch1600 – 1640 cm⁻¹Sharp band. Absence of C=O (1700 cm⁻¹) confirms conversion [2].
FT-IR NO₂ Stretch~1530 cm⁻¹ (asym) ~1350 cm⁻¹ (sym)Strong bands confirming nitro group integrity [3].
¹H NMR Imine Proton

8.3 – 8.7 ppm (Singlet)
Distinctive downfield shift. Aldehyde CHO is usually >9.5 ppm.
Color AppearanceYellow to Orange solidNitro conjugation extends chromophore, intensifying color.

Module 4: Logic Tree for Troubleshooting

Use this decision matrix to resolve failures in real-time.

TroubleshootingTree Start Problem Detected Q1 Is the product an Oil? Start->Q1 Q2 Is the Yield Low? Q1->Q2 No Action1 Triturate with Hexane Scratch Glass Q1->Action1 Yes Action2 Check TLC for Aldehyde Q2->Action2 Action3 Aldehyde Present: Add Mol. Sieves Increase Reflux Time Action2->Action3 Yes Action4 No Aldehyde (Decomp): Switch to Neutral Alumina Avoid Acidic Wash Action2->Action4 No

Figure 2: Decision matrix for isolating the root cause of synthetic failure.

References

  • BenchChem Technical Support. (2025).[2] Optimizing Schiff Base Formation: Troubleshooting Guide. Retrieved from BenchChem Technical Repository.

  • Sathyabama Institute of Science and Technology. (2015). Schiff Base Ligand and its Complexes: FT-IR Spectroscopy Studies. Journal of Chemical/Spectroscopic Research.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Resources.
  • ResearchGate Community. (2024). Purification of Schiff base products.[3][4][5] Discussions on recrystallization and chromatography of imines.

  • Winsor & Newton / Reddit Art Conservation. (2025). Oiling Out: Physical Chemistry of Drying Oils and Phase Separation.

Sources

Troubleshooting

Optimizing reaction conditions for nitro-substituted COF formation

Welcome to the Nitro-COF Synthesis Technical Support Center . As a Senior Application Scientist specializing in Reticular Chemistry, I understand that introducing a nitro (-NO₂) group into a Covalent Organic Framework (C...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitro-COF Synthesis Technical Support Center .

As a Senior Application Scientist specializing in Reticular Chemistry, I understand that introducing a nitro (-NO₂) group into a Covalent Organic Framework (COF) is not merely a structural modification—it is a fundamental perturbation of the reaction kinetics. The electron-withdrawing nature of the nitro group fundamentally alters the nucleophilicity of your monomers and the reversibility of the bond formation, often leading to amorphous solids or low yields.

This guide is structured to troubleshoot these specific electronic and thermodynamic challenges.

Module 1: Pre-Reaction Diagnostics (Solubility & Stoichiometry)

Q: My nitro-functionalized monomer precipitates immediately upon mixing with the co-linker, even before heating. What is happening?

A: You are likely witnessing non-specific stacking rather than polymerization. Nitro groups are highly polar and flat, promoting strong


-

stacking interactions that can cause monomers to crash out of solution before the reaction begins.

The Fix:

  • Solvent Polarity Adjustment: Standard COF solvents (Mesitylene/Dioxane) may be too non-polar. Shift to a system that solubilizes the nitro-monomer better while maintaining reversibility.

    • Recommendation: Try o-Dichlorobenzene (o-DCB) / n-Butanol (1:1) . The o-DCB provides excellent solubility for aromatic nitro-compounds, while the alcohol acts as a modulator for the Schiff-base equilibrium.

  • Sonication Protocol: Do not just stir. Sonicate the monomers separately in their respective solvent fractions for 15 minutes before mixing.

Q: How does the position of the nitro group affect my stoichiometry?

A: The position dictates the electronic bias (Hammett equation).

  • Nitro on Amine Monomer: The -NO₂ group withdraws electron density, making the amine less nucleophilic . The reaction will be sluggish. You may need a slight excess of the amine (1.1 equiv) to drive kinetics.

  • Nitro on Aldehyde Monomer: The -NO₂ group makes the carbonyl carbon more electrophilic (more reactive). This increases the reaction rate, risking "kinetic trapping" (amorphous precipitation). You must slow this down using a modulator (e.g., Aniline) or lower catalyst concentration.

Module 2: The Critical Phase (Catalysis & Thermodynamics)

Q: I am following a standard TpPa-1 protocol, but my TpPa-NO₂ is coming out amorphous. Why?

A: You cannot simply copy-paste protocols between non-functionalized and functionalized COFs. The TpPa-NO₂ synthesis relies on the Schiff-base condensation followed by Keto-Enol Tautomerism .

Because the nitro-amine is a weaker nucleophile, the initial reversible imine formation is the rate-determining step. If the acid catalyst is too weak or the temperature too low, the error-correction (reversibility) mechanism fails to activate, or the reaction doesn't proceed efficiently.

Optimization Matrix:

ParameterStandard COF (e.g., TpPa-1)Nitro-COF (e.g., TpPa-NO₂)Reason
Catalyst 3M Acetic Acid6M Acetic Acid or Aqueous HCl Stronger acid needed to protonate the aldehyde and facilitate attack by the deactivated nitro-amine.
Temperature 120°C120°C - 140°C Higher thermal energy required to overcome the activation barrier of the deactivated amine.
Time 72 Hours3 - 5 Days Slower kinetics require longer crystallization times to reach the thermodynamic minimum.

Q: Can I use a modulator to improve crystallinity?

A: Yes. For nitro-COFs, monofunctional modulators are highly effective.

  • Protocol: Add Aniline (2-5 eq) if your aldehyde is too reactive. Add Benzaldehyde if your amine is too reactive (rare for nitro-amines).

  • Mechanism:[1][2] The modulator caps the growing crystallites, slowing down precipitation and allowing the lattice to "heal" defects via exchange reactions.

Module 3: Visualizing the Optimization Logic

The following decision tree illustrates the workflow for troubleshooting crystallinity issues based on the electronic nature of your monomers.

COF_Optimization Start Start: Nitro-COF Synthesis Check_Pos Where is the Nitro Group? Start->Check_Pos On_Amine On Amine Monomer (Low Nucleophilicity) Check_Pos->On_Amine Deactivated Nucleophile On_Aldehyde On Aldehyde Monomer (High Reactivity) Check_Pos->On_Aldehyde Activated Electrophile Issue_Amine Issue: Low Yield / No Solid On_Amine->Issue_Amine Issue_Aldehyde Issue: Amorphous Rapid Precipitate On_Aldehyde->Issue_Aldehyde Sol_Amine Solution: Increase Acid Conc. (3M -> 6M AcOH) Increase Temp (140°C) Issue_Amine->Sol_Amine Sol_Aldehyde Solution: Add Modulator (Aniline) Decrease Acid Conc. Issue_Aldehyde->Sol_Aldehyde Check_Cryst Check PXRD Sol_Amine->Check_Cryst Sol_Aldehyde->Check_Cryst Success High Crystallinity Check_Cryst->Success Sharp Peaks Fail Still Amorphous Check_Cryst->Fail Broad Halo Sol_Solvent Switch Solvent System: o-DCB / n-BuOH (1:1) Fail->Sol_Solvent Sol_Solvent->Check_Cryst Retry

Figure 1: Decision tree for optimizing reaction conditions based on the electronic impact of the nitro group on the monomer.

Module 4: Post-Synthetic Forensics & Activation

Q: My PXRD looks good, but the BET surface area is significantly lower than the theoretical value (e.g., 300 m²/g instead of 800 m²/g). Did the pores collapse?

A: Not necessarily. Nitro-COFs suffer from two specific issues regarding surface area:

  • Pore Occupancy: The -NO₂ group is bulky. In a standard 2D hexagonal pore, these groups protrude into the channel, physically reducing the accessible pore volume and increasing the framework density.

  • Incomplete Activation: Nitro groups interact strongly with solvents like DMF or Mesitylene. Standard vacuum drying at 100°C is often insufficient to desorb these trapped solvent molecules.

The Fix (Supercritical Activation Protocol):

  • Solvent Exchange: Wash the COF with anhydrous THF or Acetone for 3 days, refreshing the solvent every 12 hours.

  • Supercritical CO₂ (scCO₂): This is mandatory for fragile nitro-COFs.

    • Cycle: Liquid CO₂ exchange at 0°C for 4 hours

      
       Heat to 40°C (supercritical transition) 
      
      
      
      Bleed pressure slowly over 2 hours.
    • Result: This prevents the capillary forces that cause pore collapse during conventional thermal drying.

Detailed Experimental Protocol: Synthesis of TpPa-NO₂

Target: Crystalline, porous Keto-Enamine COF. Reference Standard: Chandra et al. [1].

Reagents:

  • Linker A: 1,3,5-Triformylphloroglucinol (Tp)

  • Linker B: 2-Nitro-1,4-phenylenediamine (Pa-NO₂)

  • Solvents: Mesitylene, 1,4-Dioxane

  • Catalyst: 3M Aqueous Acetic Acid[3][4]

Step-by-Step Workflow:

  • Weighing: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), weigh Tp (63 mg, 0.3 mmol) and Pa-NO₂ (69 mg, 0.45 mmol). Note: 1:1.5 molar ratio.

  • Solvation: Add 1.5 mL Mesitylene and 1.5 mL 1,4-Dioxane.

  • Homogenization: Sonicate for 15 minutes until a homogeneous dispersion is achieved.

  • Catalysis: Add 0.5 mL of 3M acetic acid . Crucial: The mixture should turn bright orange/red immediately.

  • Degassing (The Flash Freeze):

    • Flash freeze the tube in liquid nitrogen.

    • Connect to vacuum manifold and pump down to 50 mTorr.

    • Thaw.[3] Repeat this cycle 3 times (Freeze-Pump-Thaw).

    • Why? Oxygen can oxidize the amine or quench the radical intermediates often involved in defect repair.

  • Flame Sealing: Seal the tube under vacuum.

  • Thermolysis: Place in an oven at 120°C for 72 hours . Do not disturb.

  • Isolation:

    • Cool to room temperature.[5]

    • Filter the red precipitate.

    • Wash copiously with Acetone and THF.

    • Soxhlet Extraction: Run Soxhlet with THF for 24 hours to remove oligomers.

References

  • Chandra, S. et al. (2013). "Chemically Stable Multilayered Covalent Organic Nanosheets from Covalent Organic Frameworks via Organic Terracotta Process." Journal of the American Chemical Society.[6]

  • Kandambeth, S. et al. (2016). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society.[6]

  • Segura, J. L. et al. (2016). "Covalent Organic Frameworks: Functional Design and Applications." Chemical Society Reviews.

  • Wang, H. et al. (2018). "Nitro-Decorated Microporous Covalent Organic Framework for Selective Separation." ACS Applied Materials & Interfaces.

Sources

Reference Data & Comparative Studies

Validation

Illuminating Molecular Architecture: A Comparative Guide to the Crystallography of 4-Hydroxy-5-Nitroisophthalaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins our understanding of a compound's reactivity, its biological activity, and its physical properties. Among the vast landscape of organic molecules, derivatives of 4-hydroxy-5-nitroisophthalaldehyde represent a class of compounds with significant potential, serving as versatile precursors for Schiff bases, macrocycles, and other complex architectures. Their utility in the synthesis of novel therapeutic agents and functional materials necessitates a profound understanding of their molecular structure.

This guide provides an in-depth comparison of X-ray crystallography as the gold standard for solid-state structural elucidation of a representative 4-hydroxy-5-nitroisophthalaldehyde derivative, with complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the experimental intricacies of each technique, presenting and interpreting the data to construct a holistic view of the molecule's conformation, electronic landscape, and intermolecular interactions.

The Case Study: A Schiff Base Derivative of 2-Hydroxy-5-Nitrobenzaldehyde

Due to the limited availability of comprehensive public data on a single 4-hydroxy-5-nitroisophthalaldehyde derivative, this guide will focus on a closely related and well-characterized analogue: a Schiff base derived from the reaction of 2-hydroxy-5-nitrobenzaldehyde and benzylamine. The detailed structural analysis of this compound provides an excellent framework for comparing the strengths and limitations of different analytical techniques.

I. The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct a three-dimensional electron density map, which in turn reveals the atomic positions with exceptional accuracy.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands patience and precision.

  • Synthesis and Crystallization: The initial step involves the synthesis of the target molecule. For our case study, this would involve the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and benzylamine. Following purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often the most challenging aspect, relying on techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The goal is to obtain well-ordered, single crystals of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in the path of a focused X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector. Each spot on the diffraction pattern corresponds to a specific set of crystal lattice planes.

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.

The following diagram illustrates the general workflow of single-crystal X-ray crystallography:

xray_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Elucidation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Mount Crystal CrystalGrowth->Mounting XraySource X-ray Diffraction Mounting->XraySource Detector Data Collection XraySource->Detector Indexing Indexing & Integration Detector->Indexing Solution Structure Solution Indexing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

A simplified workflow for single-crystal X-ray crystallography.
Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a wealth of quantitative data that provides an unambiguous description of the molecular structure. This includes:

  • Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

  • Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

  • Torsion Angles: These describe the conformation of the molecule, for instance, the twist of a substituent relative to a benzene ring.

  • Intermolecular Interactions: The data reveals the presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

For our representative Schiff base, X-ray crystallography would definitively establish the planarity of the aromatic rings, the conformation of the imine linkage, and the presence of any intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen.

II. The Solution-State Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy offers insights into its structure and dynamics in solution. This is particularly relevant for drug development, as biological processes occur in an aqueous environment.

Experimental Protocol: Probing the Nuclei
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to avoid interfering signals from the solvent's protons.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms (most commonly ¹H and ¹³C) absorb and re-emit this energy at specific frequencies, which are dependent on their local chemical environment.

  • Spectral Analysis: The resulting NMR spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm). Key information is extracted from:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus.

    • Integration: The area under a proton signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting of a signal into multiple peaks reveals the number of neighboring protons.

    • 2D NMR Techniques: More advanced techniques like COSY and HSQC can establish connectivity between protons and carbons.

The following diagram illustrates the basic principle of an NMR experiment:

nmr_workflow SamplePrep Dissolve Sample in Deuterated Solvent MagneticField Place in Strong Magnetic Field SamplePrep->MagneticField RFPulse Apply Radiofrequency Pulse MagneticField->RFPulse Detection Detect Emitted Frequencies RFPulse->Detection Spectrum Generate NMR Spectrum Detection->Spectrum Analysis Spectral Analysis (Chemical Shift, Integration, etc.) Spectrum->Analysis

A simplified workflow for an NMR spectroscopy experiment.
Correlating NMR Data with Molecular Structure

For our Schiff base derivative, ¹H and ¹³C NMR spectra would provide crucial information to confirm the synthesized structure. For instance, the presence of a signal in the 8-9 ppm region of the ¹H NMR spectrum would be characteristic of the imine proton (-CH=N-). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, providing clues about their positions on the benzene ring.

III. The In Silico Approach: Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for complementing and rationalizing experimental findings. By solving the Schrödinger equation for a molecule, we can predict its geometry, electronic properties, and spectroscopic parameters from first principles.

Computational Protocol: Modeling the Molecule
  • Building the Initial Structure: A 3D model of the molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This involves iteratively adjusting the atomic positions until the forces on all atoms are close to zero.

  • Property Calculations: Once the optimized geometry is obtained, various properties can be calculated, including:

    • Optimized Bond Lengths, Angles, and Torsion Angles: These can be directly compared with experimental X-ray data.

    • NMR Chemical Shifts: Theoretical chemical shifts can be calculated and compared with experimental NMR spectra to aid in signal assignment.

    • Vibrational Frequencies: These can be compared with experimental IR and Raman spectra.

    • Molecular Orbitals (HOMO/LUMO): These provide insights into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions.

The following diagram illustrates the general workflow for a computational chemistry study:

dft_workflow BuildStructure Build Initial 3D Molecular Structure ChooseMethod Select Computational Method and Basis Set BuildStructure->ChooseMethod Optimization Geometry Optimization ChooseMethod->Optimization PropertyCalc Calculate Properties (NMR, IR, Orbitals, etc.) Optimization->PropertyCalc Analysis Analyze and Compare with Experimental Data PropertyCalc->Analysis

A simplified workflow for a computational chemistry study.

A Comparative Analysis: Weaving the Data Together

The true power of a multi-technique approach lies in the synergy between the different datasets. The following table provides a comparative summary of the information obtained from each technique for our representative Schiff base derivative.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Chemistry (DFT)
State Solid (Crystalline)SolutionGas Phase (or with solvent model)
Bond Lengths & Angles Highly accurate and preciseInferred from couplingsGood agreement with X-ray data
Conformation Definitive solid-state conformationAverage solution-state conformationPredicts stable conformers
Intermolecular Interactions Direct observation of packingInferred from concentration/solvent effectsCan model interaction energies
Dynamic Processes Generally static (unless variable temp.)Can probe dynamic equilibriaCan model transition states
Electronic Properties Inferred from bond lengthsInferred from chemical shiftsDirect calculation of orbitals, MEP

By comparing the experimentally determined crystal structure with the computationally optimized geometry, we can assess the influence of crystal packing forces on the molecular conformation. Discrepancies between the solid-state (X-ray) and solution-state (NMR) data can reveal conformational flexibility or the presence of different species in solution. Furthermore, computational prediction of NMR chemical shifts can be invaluable in assigning complex spectra.

Conclusion: A Triad of Techniques for Unrivaled Structural Insight

The comprehensive structural characterization of 4-hydroxy-5-nitroisophthalaldehyde derivatives, and indeed any novel chemical entity, is best achieved through a synergistic application of X-ray crystallography, NMR spectroscopy, and computational chemistry. While X-ray crystallography provides the definitive solid-state structure, NMR offers a window into the molecule's behavior in the more biologically relevant solution phase. Computational methods serve as a powerful bridge between these experimental techniques, allowing for a deeper interpretation of the data and providing predictive power.

For researchers in drug development and materials science, embracing this multi-faceted approach is not merely an academic exercise; it is a critical strategy for accelerating innovation. By building a complete and nuanced understanding of molecular architecture, we can more effectively design and synthesize the next generation of functional molecules with tailored properties and desired biological activities.

References

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds.Journal of the Iranian Chemical Society.
  • Synthesis and X-ray structure Analysis of Schiff base compound. International Journal of Pharmaceutical Sciences and Innovation.[Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.International Journal of Molecular and Cellular Medicine.
  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate.[Link]

  • Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry.[Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules.[Link]

  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS Transactions on Applied and Theoretical Mechanics.[Link]

  • Synthesis, X‐Ray Structure, Hirschfield surfaces Analysis and DFT Computations of new Schiff bases. Algerian Journal of Chemical Engineering.[Link]

  • Syntheses, characterizations, X-ray crystal structures, and antibacterial activities of Co(II), Ni(II), and Zn(II) complexes of the Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine. ResearchGate.[Link]

  • Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Molecules.[Link]

  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate.[Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. ResearchGate.[Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.[Link]

  • Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. Royal Society of Chemistry.[Link]

  • Structural and computational analysis, spectroscopic and electrochemical elucidation of a Schiff base. ResearchGate.[Link]

  • Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. Chemistry.[Link]

  • Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. IUCrData.[Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry.[Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde. In the absence of direct experimental spectra in publicly avail...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from structurally related analogs to predict and interpret its electronic absorption properties. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the chromophoric characteristics of this and similar substituted aromatic compounds.

Introduction: The Chromophoric System of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a polysubstituted aromatic compound featuring a benzene ring core functionalized with electron-withdrawing and electron-donating groups. This substitution pattern creates a complex electronic environment, giving rise to characteristic absorption bands in the UV-Vis region. The key chromophoric and auxochromic groups are:

  • Benzene Ring: The fundamental π-system.

  • Nitro Group (-NO₂): A strong electron-withdrawing group and a powerful chromophore that extends the conjugation.

  • Two Aldehyde Groups (-CHO): Electron-withdrawing groups that also contribute to the conjugated system.

  • Hydroxyl Group (-OH): An electron-donating group (auxochrome) that can significantly influence the absorption spectrum, particularly under varying pH conditions.

The interplay of these substituents dictates the energies of the electronic transitions (primarily π→π* and n→π*) and thus the wavelengths of maximum absorption (λmax).

Predicted UV-Vis Absorption Spectrum: A Comparative Analysis

Based on the analysis of related compounds, the UV-Vis spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde in a non-polar solvent like cyclohexane is expected to exhibit multiple absorption bands.

Comparison with Nitrobenzaldehydes

A study of nitrobenzaldehyde isomers (ortho, meta, and para) provides a strong basis for our predictions.[1][2][3][4] These compounds display characteristic absorption bands:

  • Weak n→π* transitions: Around 350 nm, originating from the lone pairs of the nitro and aldehyde groups.[1][2][4]

  • Intermediate intensity π→π* transitions: Peaking around 300 nm, primarily associated with excitations within the benzene ring.[1][2][4]

  • Strong π→π* transitions: Observed around 250 nm, involving electronic transitions between the nitro group and the benzene ring.[1][2][4]

For our target molecule, the presence of two aldehyde groups and a hydroxyl group will likely lead to a red shift (bathochromic shift) of these bands compared to simple nitrobenzaldehydes, due to the extended conjugation and the influence of the auxochromic -OH group.

Comparison with Nitrophenols

The presence of the hydroxyl group invites comparison with nitrophenols. In nitrophenols, the deprotonated (phenolate) form exhibits a significant red shift in its absorption spectrum compared to the protonated form.[5][6] This is due to the increased electron-donating ability of the -O⁻ group. Similarly, the absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is expected to be highly sensitive to pH. Under basic conditions, the deprotonation of the hydroxyl group will likely cause a pronounced bathochromic shift, potentially into the visible region, leading to a colored solution.

The UV-Vis spectrum of 3-nitrophenol, for instance, shows a λmax at 275 nm and a second, broader band at 340 nm which extends into the visible region, giving it a pale yellow color.[7] Our target molecule, with additional electron-withdrawing aldehyde groups, is expected to show an even more pronounced long-wavelength absorption.

The Influence of Solvent Polarity

Solvent polarity can significantly impact the position of UV-Vis absorption bands. Generally:

  • n→π* transitions experience a blue shift (hypsochromic shift) in polar solvents. This is because the lone pair electrons in the ground state are stabilized by hydrogen bonding with the polar solvent, increasing the energy gap to the excited state.[8]

  • π→π* transitions typically undergo a red shift (bathochromic shift) in polar solvents. The excited state is generally more polar than the ground state, and is therefore better stabilized by a polar solvent, decreasing the transition energy.[8]

Therefore, when measuring the spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde, transitioning from a non-polar solvent like cyclohexane to a polar solvent like ethanol is expected to cause a blue shift of the lower energy n→π* band and a red shift of the higher energy π→π* bands.

Predicted Spectral Data Summary

The following table summarizes the predicted UV-Vis absorption characteristics of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde based on the comparative analysis.

Solvent System Predicted λmax (nm) Transition Type Expected Molar Absorptivity (ε) Rationale
Non-polar (e.g., Cyclohexane) ~350-370n→πWeak (ε < 500 M⁻¹cm⁻¹)Analogous to nitrobenzaldehydes, with a slight red shift due to additional substituents.[1][2][4]
~300-320π→π (Arene)Moderate (ε ≈ 1,000-5,000 M⁻¹cm⁻¹)Similar to nitrobenzaldehydes, red-shifted by the -OH and second -CHO group.[1][2][4]
~260-280π→π* (Nitro-Arene)Strong (ε > 10,000 M⁻¹cm⁻¹)Analogous to the strong charge-transfer band in nitroaromatics.[1][2][4]
Polar (e.g., Ethanol) ~340-360n→πWeakHypsochromic shift relative to non-polar solvent.[8]
~310-330π→π (Arene)ModerateBathochromic shift relative to non-polar solvent.[8]
~270-290π→π* (Nitro-Arene)StrongBathochromic shift relative to non-polar solvent.[8]
Basic (e.g., Ethanolic NaOH) >400π→π* (Phenolate)StrongSignificant bathochromic shift upon deprotonation of the hydroxyl group.[5][6]

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde.

Materials and Instrumentation
  • 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (solid)

  • Spectrophotometric grade solvents (e.g., cyclohexane, ethanol, methanol, acetonitrile)

  • Deionized water

  • 0.1 M Sodium hydroxide solution

  • 0.1 M Hydrochloric acid solution

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B Prepare Working Solutions (Dilute stock to ~5-10 µg/mL) A->B D Calibrate Spectrophotometer B->D C Prepare Solvent Blanks (Pure solvents) E Record Baseline (Solvent blank) D->E F Measure Sample Spectrum (Scan from 200-600 nm) E->F G Identify λmax values F->G H Calculate Molar Absorptivity (ε) G->H I Compare Spectra (Different solvents, pH) G->I

Caption: Experimental workflow for obtaining and analyzing the UV-Vis absorption spectrum.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a small amount of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the desired solvent (e.g., cyclohexane, ethanol) to a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU. A typical starting concentration would be around 5-10 µg/mL.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the solvent used to prepare the working solution (the "blank"). Place it in both the sample and reference holders and run a baseline correction across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar mass and concentration are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

  • Solvent and pH Effects: Repeat steps 2, 4, and 5 for different solvents to study solvatochromism. To investigate pH effects, add a drop of 0.1 M NaOH or 0.1 M HCl to the cuvette containing the sample in a protic solvent (like ethanol/water) and re-measure the spectrum.

Conclusion

References

  • Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implic
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. [No Source Found]
  • Electron affinities of substituted nitrobenzenes. Canadian Journal of Chemistry.
  • UV-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry.
  • Ultraviolet Excitation Dynamics of Nitrobenzenes.
  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies.
  • Electron conjugation versus π–π repulsion in substituted benzenes: why the carbon–nitrogen bond in nitrobenzene is longer than in aniline. RSC Publishing.
  • UV-Vis spectra of 4-nitrophenol before and immediate after addition of excess NaBH4.
  • Electron affinities of substituted nitrobenzenes. Canadian Science Publishing.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • 4-Hydroxyisophthalaldehyde. PubChem.
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B.
  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B.
  • Solvent Effects on the Singlet-Triplet Couplings in Nitroarom
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Request PDF.
  • 4-hydroxyisophthalaldehyde (C8H6O3). PubChemLite.
  • Benzaldehyde, 4-hydroxy-. NIST WebBook.
  • Synthesis, metalation and antiaromatic properties of 22-hydroxybenziporphyrins. [No Source Found]
  • Some further derivatives of 4-hydroxyisophthalic acid. Journal of the Chemical Society (Resumed).
  • Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. MDPI.
  • Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal.
  • 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde.
  • 4,5,6-trihydroxybenzene-1,3-dicarbaldehyde. PubChemLite.
  • 5-NITROISOPHTHALALDEHYDE. Chemsrc.

Sources

Validation

Comparative Guide: Validating C8H5NO5 Purity via Elemental Analysis vs. Orthogonal Methods

The following guide is structured to serve as an authoritative technical resource for validating the chemical identity and purity of C8H5NO5 (commonly 2-Formyl-5-nitrobenzoic acid or 6-Nitropiperonal ). It moves beyond s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for validating the chemical identity and purity of C8H5NO5 (commonly 2-Formyl-5-nitrobenzoic acid or 6-Nitropiperonal ). It moves beyond simple stoichiometry to compare analytical methodologies required for rigorous drug substance characterization.

Executive Summary & Chemical Context[1][2][3][4]

C8H5NO5 (MW: 195.13 g/mol ) represents a critical class of nitro-aromatic intermediates, most notably 2-Formyl-5-nitrobenzoic acid and 6-Nitropiperonal . These scaffolds are frequently employed in the synthesis of bioactive heterocycles and PARP inhibitors (e.g., Niraparib analogues).

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants. Elemental Analysis (CHN Combustion) remains the "Gold Standard" for establishing bulk purity in peer-reviewed literature and regulatory filings. This guide compares the theoretical benchmarks of C8H5NO5 against experimental realities, evaluating CHN analysis against alternative techniques like qNMR and TGA.

The Theoretical Benchmark: C8H5NO5 Calculation

Before any experimental comparison, the theoretical baseline must be established with high precision using IUPAC standard atomic weights.

Stoichiometric Calculation

Molecular Formula: C


H

NO

[1][2][3][4]
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 812.01196.088
Hydrogen (H) 51.0085.040
Nitrogen (N) 114.00714.007
Oxygen (O) 515.99979.995
Total MW 195.13 g/mol
Target Composition (The "Perfect" Sample)

These values represent the acceptance criteria for a 100% pure, unsolvated sample.

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Oxygen:

    
    
    

Critical Tolerance: Standard journals (ACS, RSC) and QC protocols require experimental values to fall within ±0.4% of these theoretical calculations to confirm


95% purity [1].

Comparative Analysis: CHN vs. Alternative Methodologies

Why perform Elemental Analysis when HRMS exists? The following table compares the performance of CHN Combustion against orthogonal techniques for C8H5NO5 validation.

Performance Matrix
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR) TGA (Thermogravimetric)
Primary Utility Bulk Purity & Empirical FormulaMolecular Identity (Exact Mass)Structure Elucidation & PuritySolvate/Volatile Detection
Blind Spot Cannot distinguish isomers (e.g., 2-formyl vs. 3-formyl)Insensitive to inorganic salts; "Flyer" biasRequires soluble internal standardCannot detect non-volatile impurities
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)2–10 mg (Destructive)
Precision High (±0.3% absolute)High (<5 ppm mass error)Moderate (±1–2% relative)High (for volatiles)
Cost/Run Low ($)High (

$)
Medium (

)
Low ($)
Expert Insight: The Isomer Problem

C8H5NO5 has multiple stable isomers (e.g., 2-Formyl-5-nitrobenzoic acid vs. 6-Nitropiperonal).

  • CHN Analysis: Will yield identical results for both (49.24% C). It proves purity, not structure.

  • Strategy: Use NMR to assign the structure, then use CHN to prove that the bulk powder in the vial is actually that structure and not 10% silica gel or sodium sulfate.

Experimental Protocol: Validating C8H5NO5

To achieve the required ±0.4% tolerance, the following self-validating protocol is recommended. This workflow accounts for the high likelihood of C8H5NO5 retaining moisture or crystallization solvents (water/methanol) due to its polar nitro and carbonyl groups.

Step 1: Sample Preparation (The "Drying" Phase)

Nitro-aromatic acids are notorious for forming hydrates.

  • Grind: Finely grind the sample to ensure homogeneity.

  • Dry: Place 50 mg in a vacuum oven at 60°C for 4 hours.

    • Note: If TGA indicates a high boiling solvent (e.g., DMF), increase temp to 100°C, but ensure T < Melting Point (C8H5NO5 isomers typically melt >140°C).

  • Desiccate: Cool in a desiccator over P

    
    O
    
    
    
    .
Step 2: Instrument Calibration
  • Blank: Run 3 empty tin capsules to establish the baseline.

  • K-Factor: Calibrate using Acetanilide (Standard Reference Material).

  • Validation: Run a "Check Standard" (e.g., Sulfanilamide) to verify the system is reading within ±0.15% of theoretical.

Step 3: Combustion Analysis
  • Weighing: Weigh 2.0 ± 0.1 mg of C8H5NO5 into a tin capsule using a microbalance (readability 0.001 mg).

  • Oxidation: Flash combustion at 975°C with O

    
     injection.
    
  • Reduction: Reduction of NO

    
     to N
    
    
    
    over Copper at 650°C.
  • Detection: TCD (Thermal Conductivity Detector) quantification.

Data Visualization & Logic Flow

Workflow: The Analytical Decision Tree

This diagram illustrates the logical pathway for validating C8H5NO5, integrating CHN with orthogonal methods.

G Start Synthesized C8H5NO5 (Crude Solid) Drying Vacuum Drying (60°C, 4h) Start->Drying CHN Run CHN Analysis Drying->CHN Check Compare to Theoretical (C: 49.24%, H: 2.58%, N: 7.18%) CHN->Check Pass Pass (±0.4%) High Purity Bulk Material Check->Pass Within Limits Fail Fail (>0.4% Deviation) Check->Fail Outside Limits Diagnose Diagnosis Step Fail->Diagnose LowC Low %C, Low %N (Inorganic Contamination) Diagnose->LowC Values uniformly low HighH Low %C, High %H (Solvent/Water Trapped) Diagnose->HighH H is high, C is low Action1 Recrystallize & Check Ash Content LowC->Action1 Action2 Run TGA & Re-dry Sample HighH->Action2 Action2->Drying Loop Back

Figure 1: Analytical workflow for validating C8H5NO5 purity. Note the feedback loop for solvated samples.

Troubleshooting & Solvate Calculation

A common failure mode for C8H5NO5 is the "Water Trap." If your experimental Hydrogen is high (>2.8%) and Carbon is low (<48.8%), you likely have a hydrate.

The Solvate Correction Formula: If the sample is a monohydrate (C


H

NO

· H

O):
  • New MW: 195.13 + 18.015 = 213.15 g/mol

  • New %C:

    
     (Drop of ~4%)
    
  • New %H:

    
     (Rise of ~0.7%)
    

Action: If your data matches the "New" values, do not reject the sample. Report it as: "Found: C, 45.10; H, 3.35; N, 6.55. Calc. for C8H5NO5·H2O: C, 45.08; H, 3.31; N, 6.57." This is scientifically valid and acceptable for publication [2].

References

  • ACS Central Science. (2022). "An International Study Evaluating Elemental Analysis." American Chemical Society.

  • National Institutes of Health (PubChem). (2025). "2-Formyl-5-nitrobenzoic acid (C8H5NO5) Compound Summary." PubChem Database.

  • Royal Society of Chemistry. (2023). "Characterization of Atmospheric Organic Aerosol (Nitro-aromatics)." Environmental Science & Technology.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

Executive Safety Summary Target Chemical: 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde Synonyms: 4-Hydroxy-5-nitroisophthalaldehyde; HNiP Primary Hazard Class: High-Reactivity Intermediate / Potential Sensitizer Immediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Target Chemical: 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde Synonyms: 4-Hydroxy-5-nitroisophthalaldehyde; HNiP Primary Hazard Class: High-Reactivity Intermediate / Potential Sensitizer

Immediate Action Required: This compound contains three distinct reactive functionalities: a nitro group (energetic/toxic), a phenol (acidic/corrosive), and two aldehyde groups (cross-linking agents/sensitizers). Standard "lab coat and glasses" protocols are insufficient .

Handling requires a "Barrier & Containment" strategy to prevent respiratory sensitization and cutaneous absorption.

Hazard Extrapolation & Risk Assessment

Note: As a specialized intermediate, specific GHS data for this exact isomer is limited. The following risk profile is extrapolated from structural analogs (4-Hydroxy-3-nitrobenzaldehyde and Nitrobenzene derivatives) and functional group reactivity.

Functional GroupAssociated HazardMechanism of Action
Nitro (-NO₂) Acute Toxicity / Absorption Potential for methemoglobinemia if absorbed through skin. Energetic decomposition risk if heated dry.
Di-Aldehyde (-CHO)₂ Sensitization (H317, H334) High potential for protein cross-linking. Inhalation may cause asthma-like symptoms; skin contact may cause allergic dermatitis.
Phenol (-OH) Corrosion / Irritation (H314) Acidic proton capable of causing chemical burns or severe dermatitis.

Aggregated GHS Classification (Conservative Estimate):

  • Signal Word: DANGER

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H334 (Resp. Sens.), H317 (Skin Sens.).

PPE Specification Matrix

This matrix is designed to prevent permeation and inhalation. Nitrile gloves alone are not recommended for prolonged contact due to the nitro-aromatic moiety.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Standard) Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Nitro-aromatics can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Hand Protection (Spill/Immersion) Laminate (Silver Shield/4H) Critical: Nitrile breakthrough time for nitro-compounds is <15 mins. Laminate offers >480 min protection.
Respiratory P100 + OV Cartridge (Half-mask) or PAPR N95 masks filter dust but not vapors. Aldehydes have significant vapor pressure; Organic Vapor (OV) protection is mandatory.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses allow vapor bypass. Goggles seal the ocular mucosa from irritating aldehyde vapors.
Body Tyvek® Lab Coat (or apron overlay)Cotton coats absorb nitro-compounds, creating a secondary exposure source. Tyvek repels dusts and splashes.

Operational Protocol: The "Closed-Loop" Concept

To maintain scientific integrity and safety, all manipulations must occur within a controlled engineering boundary.

Phase A: Weighing & Transfer (Highest Risk of Dust)
  • Context: The solid powder is light and electrostatic.

  • Protocol:

    • Static Control: Use an antistatic gun on the weighing boat before dispensing.

    • Containment: Weigh inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the sealed container to the hood before opening.

    • Solvent Dampening: Pre-weigh the solvent in the receiving flask. Add the solid directly to the solvent to immediately suppress dust generation.

Phase B: Reaction Setup (Thermal Hazards)
  • Context: Nitro-aldehydes are energetic.

  • Protocol:

    • ** inert Atmosphere:** Flush the reaction vessel with Nitrogen or Argon before heating. Oxygen + Nitro compounds + Heat = Oxidation risk.

    • Temperature Ramp: Do not heat rapidly. Use a silicone oil bath (avoid mineral oil which smokes at high temps) and ramp at 5°C/min max.

Phase C: Waste Disposal (Segregation)
  • Do NOT mix with strong bases (NaOH/KOH).

    • Reason: Phenolic nitro compounds form "nitrophenolate salts" in base, which are often shock-sensitive explosives when dry.

  • Disposal Stream: Segregate into "Organic Waste - Halogen Free". Label clearly: "Contains Nitro-Aldehydes - Potential Sensitizer."

Workflow Visualization

The following logic flow ensures that safety checks are integral to the experimental process, not an afterthought.

SafetyProtocol Start START: Handling 4-Hydroxy-5-nitrobenzene- 1,3-dicarbaldehyde RiskAssess Step 1: State of Matter Check Start->RiskAssess Solid Solid / Powder RiskAssess->Solid Solution In Solution RiskAssess->Solution PPE_Solid PPE: Double Nitrile + P100/OV Mask (Dust Risk) Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Fume Hood Sash Low (Splash/Vapor Risk) Solution->PPE_Liquid Engineering Engineering Control: Fume Hood Flow > 100 fpm PPE_Solid->Engineering PPE_Liquid->Engineering Action Perform Experiment (Keep sash < 18 inches) Engineering->Action Waste Disposal: NO BASES (Explosion Risk) Acidify before disposal Action->Waste End Decon: Wash surfaces with Soap/Water (No Acetone) Waste->End

Caption: Operational logic flow emphasizing the prohibition of basic waste streams to prevent shock-sensitive salt formation.

Decontamination & Emergency Procedures

Skin Contact:

  • Immediate Action: Do NOT use acetone or ethanol. Organic solvents effectively act as a vehicle, driving the nitro compound through the dermal barrier.

  • Protocol: Wash with copious amounts of soap and water for 15 minutes. The surfactant action of soap lifts the hydrophobic nitro compound without increasing permeability.

Spill Cleanup:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don Silver Shield/Laminate gloves.

  • Neutralization: Cover with vermiculite or sand. Do not use combustible materials (paper towels) for large spills of nitro compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11617, 4-Hydroxy-3-nitrobenzaldehyde (Analogous Structure). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
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